1,6,6'-Tri-O-tritylsucrose-d6 Pentaacetate
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Overview
Description
1,6,6’-Tri-O-tritylsucrose-d6 Pentaacetate is a specialized chemical compound used primarily in scientific research. It is a deuterium-labeled derivative of sucrose, which is a common sugar. The compound is characterized by the presence of trityl groups and acetate groups, which are used to protect the hydroxyl groups during chemical reactions. The molecular formula of 1,6,6’-Tri-O-tritylsucrose-d6 Pentaacetate is C79D6H68O16, and it has a molecular weight of 1285.46 .
Preparation Methods
The synthesis of 1,6,6’-Tri-O-tritylsucrose-d6 Pentaacetate involves multiple steps, starting with the protection of the hydroxyl groups on sucrose. The trityl groups are introduced using trityl chloride in the presence of a base such as pyridine. The acetyl groups are then added using acetic anhydride in the presence of a catalyst like dimethylaminopyridine (DMAP). The reaction conditions typically involve room temperature and anhydrous solvents to prevent hydrolysis .
Chemical Reactions Analysis
1,6,6’-Tri-O-tritylsucrose-d6 Pentaacetate undergoes various chemical reactions, including:
Hydrolysis: The trityl and acetyl protecting groups can be removed under acidic or basic conditions to yield the deprotected sucrose derivative.
Substitution: The compound can undergo nucleophilic substitution reactions where the trityl groups are replaced by other functional groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the trityl and acetyl groups
Scientific Research Applications
1,6,6’-Tri-O-tritylsucrose-d6 Pentaacetate is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of isotopically labeled compounds, such as Sucralose-d6, which is used in tracer studies.
Biology: The compound is used in metabolic studies to trace the pathways of sucrose metabolism.
Medicine: It is used in the development of low-calorie sweeteners and in studies related to diabetes and obesity.
Industry: The compound is used in the production of stable isotope-labeled standards for analytical purposes
Mechanism of Action
The mechanism of action of 1,6,6’-Tri-O-tritylsucrose-d6 Pentaacetate involves its role as a protected sucrose derivative. The trityl and acetyl groups protect the hydroxyl groups during chemical reactions, allowing for selective modifications. The deuterium labeling allows for the tracking of the compound in metabolic studies, providing insights into the pathways and mechanisms involved .
Comparison with Similar Compounds
1,6,6’-Tri-O-tritylsucrose-d6 Pentaacetate is unique due to its deuterium labeling and the presence of multiple protecting groups. Similar compounds include:
1,6,6’-Tri-O-tritylsucrose Pentaacetate: Similar but without deuterium labeling.
Sucralose-d6: A deuterium-labeled derivative of sucralose used as a low-calorie sweetener.
1,6-Di-O-tritylsucrose: A sucrose derivative with fewer protecting groups
This compound’s uniqueness lies in its specific labeling and protection, making it highly valuable for precise scientific studies.
Properties
Molecular Formula |
C79H74O16 |
---|---|
Molecular Weight |
1285.5 g/mol |
IUPAC Name |
[(2S,3S,4R,5S,6S)-3,5-diacetyloxy-2-[(2S,3S,4R,5R)-3,4-diacetyloxy-2,5-bis[dideuterio(trityloxy)methyl]oxolan-2-yl]oxy-6-[dideuterio(trityloxy)methyl]oxan-4-yl] acetate |
InChI |
InChI=1S/C79H74O16/c1-54(80)88-70-68(51-85-77(59-33-15-6-16-34-59,60-35-17-7-18-36-60)61-37-19-8-20-38-61)93-75(73(91-57(4)83)72(70)90-56(3)82)95-76(53-87-79(65-45-27-12-28-46-65,66-47-29-13-30-48-66)67-49-31-14-32-50-67)74(92-58(5)84)71(89-55(2)81)69(94-76)52-86-78(62-39-21-9-22-40-62,63-41-23-10-24-42-63)64-43-25-11-26-44-64/h6-50,68-75H,51-53H2,1-5H3/t68-,69+,70-,71+,72+,73-,74-,75-,76-/m0/s1/i51D2,52D2,53D2 |
InChI Key |
HTALDDHWVSSMEO-YOZZTKHXSA-N |
Isomeric SMILES |
[2H]C([2H])([C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)C([2H])([2H])OC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OC(=O)C)OC(=O)C)C([2H])([2H])OC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)OC(=O)C)OC(=O)C)OC(=O)C)OC(C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1 |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC2(C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OC(=O)C)OC(=O)C)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)COC(C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1 |
Origin of Product |
United States |
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